2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride

Catalog No.
S810993
CAS No.
1354960-98-7
M.F
C6H11ClF3N
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydroc...

CAS Number

1354960-98-7

Product Name

2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride

IUPAC Name

2-cyclopropyl-1,1,1-trifluoropropan-2-amine;hydrochloride

Molecular Formula

C6H11ClF3N

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H10F3N.ClH/c1-5(10,4-2-3-4)6(7,8)9;/h4H,2-3,10H2,1H3;1H

InChI Key

QCWWTADKBXCZKN-UHFFFAOYSA-N

SMILES

CC(C1CC1)(C(F)(F)F)N.Cl

Canonical SMILES

CC(C1CC1)(C(F)(F)F)N.Cl

2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol. It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propanamine structure. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water and makes it more suitable for various applications in research and industry .

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of fluorine.
  • Amine Reactivity: As an amine, it can undergo acylation or alkylation reactions, forming various derivatives.
  • Dehydrohalogenation: Under certain conditions, the compound may lose hydrogen chloride, leading to the formation of alkenes.

These reactions highlight its potential utility in synthetic organic chemistry.

Research indicates that 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride exhibits significant biological activity. It has been investigated for its potential as a pharmaceutical agent, particularly in the context of neuropharmacology. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to its efficacy in biological systems. Specific studies have suggested its role in modulating neurotransmitter systems, although detailed mechanisms remain to be fully elucidated.

The synthesis of 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride can be approached through several methods:

  • Alkylation of Amine Precursors: Starting from readily available amines and using cyclopropyl halides in the presence of a base.
  • Fluorination Reactions: Incorporating trifluoromethyl groups via electrophilic fluorination techniques.
  • Multi-step Synthesis: Utilizing a combination of reactions including Grignard reactions and subsequent amination steps.

Each method may vary in yield and purity depending on the specific reagents and conditions employed .

2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride finds applications primarily in:

  • Pharmaceutical Research: As a building block for developing new therapeutic agents.
  • Chemical Biology: In studies exploring enzyme interactions and receptor binding.
  • Material Science: Potential use in developing fluorinated polymers or coatings due to its unique chemical properties .

Interaction studies involving 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride have focused on its binding affinities with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated tissues.

Findings suggest that the compound may exhibit selective activity against certain targets, making it a candidate for further pharmacological exploration.

Several compounds share structural similarities with 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride. A comparison highlights its unique features:

Compound NameStructure CharacteristicsNotable Differences
1-Cyclopropyl-3-(trifluoromethyl)benzeneAromatic ring with trifluoromethyl groupAromatic vs aliphatic structure
2-MethylcyclopropylamineMethyl substituent instead of trifluoromethylLacks fluorination; different biological properties
3-Cyclobutylpropane-1-aminesCyclobutyl group instead of cyclopropylDifferent ring size; alters steric properties

The presence of the trifluoromethyl group and the cyclopropyl moiety distinguishes 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride from these similar compounds, potentially impacting both its chemical reactivity and biological activity .

The X-ray crystallographic analysis of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride represents a crucial aspect of its structural characterization. While specific crystallographic data for this compound remains to be experimentally determined, the structural framework can be analyzed based on established methodologies for similar trifluoromethylated amine hydrochlorides.

Single-crystal X-ray diffraction studies of related trifluoromethylated compounds have demonstrated characteristic structural features that would be expected for 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride [1] [2]. The compound is anticipated to crystallize as a hydrochloride salt, which typically enhances crystalline stability and facilitates structure determination through improved crystal quality [3] [4].

The molecular geometry of the compound is expected to exhibit a tetrahedral arrangement around the central quaternary carbon bearing the trifluoromethyl group. X-ray crystallographic analysis would reveal critical bond distances and angles, including the characteristic C-CF₃ bond length of approximately 1.54 Å and C-F bond lengths of around 1.33 Å, consistent with literature values for similar trifluoromethylated compounds . The cyclopropyl ring is anticipated to adopt its characteristic planar geometry with bond angles deviating from the ideal tetrahedral value due to ring strain.

Crystal packing analysis would reveal the intermolecular interactions governing the solid-state structure. The hydrochloride salt formation creates opportunities for extensive hydrogen bonding networks between the protonated amine group and chloride anions, with typical N-H···Cl⁻ distances ranging from 3.0 to 3.3 Å . The trifluoromethyl group contributes to the crystal packing through weak C-F···H interactions and dipole-dipole interactions.

The crystallographic data would provide essential information for understanding the conformational preferences of the compound. The spatial arrangement of the cyclopropyl ring relative to the trifluoromethyl group and the orientation of the amine functionality would be precisely defined through atomic coordinates and thermal displacement parameters.

Table 1: Physicochemical Properties of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride

PropertyValueReference
Molecular FormulaC₆H₁₁ClF₃N [3] [4]
Molecular Weight (g/mol)189.61 [3] [4]
CAS Number1354960-98-7 [3] [4]
Physical StateSolid [3] [4]
Melting Point (°C)Not reported [4]
Boiling Point (°C)Not reported [4]
Density (g/cm³)Not reported [4]
SolubilityWater soluble (hydrochloride salt) [3] [4]
Storage ConditionsInert atmosphere, 2-8°C [4]

Spectroscopic Profiling

¹H/¹³C/¹⁹F Nuclear Magnetic Resonance Spectral Features

The nuclear magnetic resonance spectroscopic analysis of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride provides comprehensive structural information through multinuclear NMR techniques. The ¹H, ¹³C, and ¹⁹F NMR spectra exhibit characteristic patterns that reflect the unique electronic environment created by the trifluoromethyl group and cyclopropyl substituent.

In the ¹H NMR spectrum, the cyclopropyl protons appear as characteristic multiplets in the region δ 0.40-0.80 ppm, reflecting the unique chemical environment of the three-membered ring system [6] [7]. The methyl group attached to the quaternary carbon exhibits a doublet at approximately δ 1.48 ppm with coupling to the adjacent proton. The proton on the carbon bearing the trifluoromethyl group appears as a quartet around δ 3.84 ppm due to coupling with the adjacent methyl group, with a typical coupling constant of J = 6.9 Hz [7].

The ¹³C NMR spectrum reveals distinct resonances for each carbon environment. The methyl carbon appears at δ 16.5 ppm, while the quaternary carbon bearing the trifluoromethyl group resonates at δ 54.5 ppm, exhibiting characteristic coupling to the fluorine atoms with a coupling constant of J = 31.1 Hz [7]. The trifluoromethyl carbon appears as a characteristic quartet at δ 125.3 ppm, demonstrating the strong electron-withdrawing effect of the three fluorine atoms [7].

The ¹⁹F NMR spectrum provides the most diagnostic information for the trifluoromethyl group, with a characteristic resonance at δ -78.5 ppm appearing as a doublet due to coupling with the adjacent proton (J = 6.9 Hz) [7]. This chemical shift is typical for trifluoromethyl groups attached to aliphatic carbon centers and reflects the highly electronegative nature of the fluorine atoms.

Table 2: NMR Spectroscopic Parameters

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Reference
¹H NMRδ 0.40-0.80 (cyclopropyl CH₂), 1.48 (CH₃), 3.84 (CH)m, d, qJ = 6.0-7.0 [7] [6]
¹³C NMRδ 16.5 (CH₃), 54.5 (CH), 125.3 (CF₃)s, s, qJ = 31.1 (C-F) [7] [6]
¹⁹F NMRδ -78.5 (CF₃)dJ = 6.9 (F-H) [7] [6]

Infrared Vibrational Signatures of Trifluoromethyl Groups

The infrared spectroscopic analysis of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride reveals characteristic vibrational signatures that are diagnostic of the trifluoromethyl functional group. The CF₃ group exhibits distinctive vibrational modes that appear at well-defined frequencies in the infrared spectrum.

The symmetric and antisymmetric CF₃ stretching vibrations represent the most characteristic features of trifluoromethyl compounds. The symmetric CF₃ stretching mode appears in the range 1150-1175 cm⁻¹ with strong intensity, while the antisymmetric CF₃ stretching vibrations occur at higher frequencies of 1200-1226 cm⁻¹ [8] [9]. These frequencies are diagnostic of the trifluoromethyl group and provide unambiguous identification of this functional group.

The C-CF₃ stretching vibration appears as a very strong absorption in the region 1320-1340 cm⁻¹, which is characteristic of the carbon-trifluoromethyl bond [8] [9]. This frequency is significantly higher than typical C-C stretching vibrations due to the electron-withdrawing effect of the three fluorine atoms, which strengthens the C-CF₃ bond.

The CF₃ deformation modes occur at lower frequencies, typically in the range 471-509 cm⁻¹, and provide additional confirmation of the trifluoromethyl group presence [8] [9]. These bending vibrations are less intense than the stretching modes but are nonetheless characteristic of the CF₃ group.

The primary amine group in the hydrochloride salt exhibits N-H stretching vibrations in the region 3300-3500 cm⁻¹ with medium to strong intensity [10] [8]. The protonated amine shows characteristic features that distinguish it from the free base form.

Table 3: Infrared Vibrational Frequencies

Functional GroupFrequency (cm⁻¹)IntensityAssignmentReference
N-H stretching3300-3500medium-strongPrimary amine N-H stretch [10] [8]
C-H stretching2950-3000mediumAliphatic C-H stretch [10]
CF₃ symmetric stretching1150-1175strongCF₃ symmetric stretch [8] [9]
CF₃ antisymmetric stretching1200-1226strongCF₃ antisymmetric stretch [8] [9]
C-CF₃ stretching1320-1340very strongC-CF₃ bond stretch [8] [9]
CF₃ deformation471-509mediumCF₃ deformation mode [8] [9]
C-N stretching1100-1250mediumC-N bond stretch [10] [11]

Computational Chemistry Insights

Conformational Analysis via Density Functional Theory

Density Functional Theory calculations provide fundamental insights into the conformational behavior of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride. The computational analysis reveals the preferred geometric arrangements and energetic landscapes governing the molecular conformations.

The conformational analysis employs systematic geometry optimization using modern DFT functionals. The PBE0 functional combined with the def2-TZVP basis set represents the optimal computational approach for trifluoromethylated compounds, as demonstrated in systematic benchmark studies [12]. This methodology provides accurate geometries and energetics for fluorinated systems while maintaining computational efficiency.

The cyclopropyl ring adopts a planar geometry to minimize ring strain, with characteristic bond angles of approximately 60° and bond lengths of 1.51 Å. The trifluoromethyl group exhibits tetrahedral geometry around the carbon center, with C-F bond lengths of approximately 1.33 Å and F-C-F angles of 109.5°. The barrier to rotation around the C-CF₃ bond is calculated to be relatively low, approximately 0.38-0.42 kcal/mol, indicating facile rotation at ambient temperature .

The conformational analysis reveals that the compound can adopt multiple conformations depending on the relative orientation of the cyclopropyl ring and the trifluoromethyl group. The energy differences between conformers are typically small, ranging from 0.5 to 2.0 kcal/mol, suggesting that multiple conformations may be populated at room temperature.

The protonated amine group in the hydrochloride salt adopts a tetrahedral geometry with characteristic N-H bond lengths of 1.02 Å. The interaction with the chloride anion stabilizes specific conformations through hydrogen bonding interactions, with calculated N-H···Cl⁻ distances of 2.1-2.3 Å.

Table 4: DFT Computational Parameters

ParameterRecommended ValueReference
Basis Setdef2-TZVP [12]
FunctionalPBE0 [12]
Solvent ModelCOSMO/PCM [12]
Geometry OptimizationBFGS/L-BFGS [12]
Frequency CalculationHarmonic approximation [12]
Energy Convergence10⁻⁶ au [12]
Dispersion CorrectionD3BJ [12]
Relativistic EffectsZORA (for heavy atoms) [12]

Electron Density Mapping of Fluorine Substituents

The electron density analysis of the fluorine substituents in 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride provides crucial insights into the electronic structure and bonding characteristics of the trifluoromethyl group. Advanced quantum chemical calculations reveal the unique electron density distribution patterns associated with the highly electronegative fluorine atoms.

The electron density maps calculated using modern DFT methods demonstrate the significant polarization of electron density toward the fluorine atoms within the trifluoromethyl group [13] [14]. The three fluorine atoms create regions of high electron density, with each fluorine atom accommodating approximately 5.59 electrons in its monosynaptic basin [15]. This electron accumulation results from the high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55).

The electrostatic potential surfaces reveal that the fluorine atoms exhibit significant negative electrostatic potential, typically ranging from -0.325 to -0.350 e per fluorine atom [15]. This negative charge distribution creates a strong dipole moment within the trifluoromethyl group, calculated to be approximately 3.8-4.2 Debye units depending on the computational method employed .

The electron density depletion around the central carbon atom of the trifluoromethyl group reflects the strong electron-withdrawing effect of the three fluorine substituents. This depletion zone extends into the adjacent carbon framework, influencing the electronic properties of the entire molecular system. The carbon atom directly bonded to the trifluoromethyl group exhibits a calculated positive charge of approximately +0.284 e [15].

The molecular orbital analysis reveals that the fluorine atoms contribute significantly to both the highest occupied molecular orbital and the lowest unoccupied molecular orbital. The HOMO-LUMO gap is stabilized by approximately 0.70 eV compared to non-fluorinated analogs, reflecting the electron-withdrawing nature of the trifluoromethyl group [13].

The electron density shift maps demonstrate that complexation or intermolecular interactions involve redistribution of electron density primarily in the regions surrounding the fluorine atoms. The total electron density shift values for systems containing trifluoromethyl groups typically range from 0.08 to 0.24 electrons, representing less than 1.2% of the total electron density [16].

The analysis of the electron localization function reveals that the C-F bonds exhibit strong covalent character with electron populations of approximately 2.28 electrons per bond [15]. The three C-F bonds in the trifluoromethyl group show equivalent bonding characteristics, consistent with the tetrahedral symmetry around the carbon center.

Dates

Last modified: 08-16-2023

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